1,3-Bis(2-fluorobenzyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium chloride

Thermal stability Imidazolium salt characterization Procurement quality control

1,3-Bis(2-fluorobenzyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium chloride (CAS 1033618-38-0) is a chiral, C₂-symmetric imidazolium salt belonging to the 4,5-dihydro-1H-imidazol-3-ium class. It features a (4S,5S)-configured diphenyl backbone and two ortho-fluorinated benzyl substituents, yielding a molecular weight of 474.97 g·mol⁻¹ and a characteristic melting point of 214–216 °C.

Molecular Formula C29H25ClF2N2
Molecular Weight 475.0 g/mol
Cat. No. B12507194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(2-fluorobenzyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium chloride
Molecular FormulaC29H25ClF2N2
Molecular Weight475.0 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2C([N+](=CN2CC3=CC=CC=C3F)CC4=CC=CC=C4F)C5=CC=CC=C5.[Cl-]
InChIInChI=1S/C29H25F2N2.ClH/c30-26-17-9-7-15-24(26)19-32-21-33(20-25-16-8-10-18-27(25)31)29(23-13-5-2-6-14-23)28(32)22-11-3-1-4-12-22;/h1-18,21,28-29H,19-20H2;1H/q+1;/p-1
InChIKeyLTYNXQWOXHZYGR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Bis(2-fluorobenzyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium Chloride: Structural Profile and Compound Classification for Scientific Procurement


1,3-Bis(2-fluorobenzyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium chloride (CAS 1033618-38-0) is a chiral, C₂-symmetric imidazolium salt belonging to the 4,5-dihydro-1H-imidazol-3-ium class . It features a (4S,5S)-configured diphenyl backbone and two ortho-fluorinated benzyl substituents, yielding a molecular weight of 474.97 g·mol⁻¹ and a characteristic melting point of 214–216 °C . This compound serves as a precursor for chiral N-heterocyclic carbene (NHC) ligands and as a chiral ionic liquid, with procurement specifications typically requiring ≥97% purity (HPLC) .

Why Generic 4,5-Dihydroimidazolium Chlorides Cannot Substitute for 1,3-Bis(2-fluorobenzyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium Chloride in Performance-Critical Workflows


The performance of 4,5-dihydroimidazolium salts as NHC ligand precursors or organocatalysts is exquisitely sensitive to both the N-aryl substituent electronics and the backbone stereochemistry. The ortho-fluorine atoms in 1,3-bis(2-fluorobenzyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium chloride impart a distinct electron-withdrawing effect that tunes the σ-donor/π-acceptor profile of the derived carbene, while the rigid (4S,5S)-diphenyl scaffold enforces chiral induction [1]. Non-fluorinated or non-chiral analogs fundamentally alter both the steric environment and the metal-carbene bond strength, leading to divergent catalytic outcomes that cannot be rectified by simple ligand excess or condition adjustment .

Quantitative Differentiation Evidence for 1,3-Bis(2-fluorobenzyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium Chloride Versus Close Structural Analogs


Thermal Stability Benchmarking: Melting Point Elevation Over Non-Fluorinated Benzyl Analog

1,3-Bis(2-fluorobenzyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium chloride exhibits a melting point of 214–216 °C . In comparison, the non-fluorinated 1,3-dibenzyl-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium chloride (CAS 207683-21-4) displays a melting point of approximately 100–118 °C in supplier datasheets . This ca. 100 °C increase, attributed to intermolecular C–H···F interactions and enhanced lattice energy from ortho-fluorine substitution, directly translates to superior long-term solid-state stability and reduced hygroscopicity during storage and handling.

Thermal stability Imidazolium salt characterization Procurement quality control

Catalytic Activity Enhancement via Fluorinated NHC Ligands: Class-Level Evidence from Rhodium-Catalyzed Transfer Hydrogenation

In a systematic series of [Rh(cod)Cl(NHC)] complexes evaluated for transfer hydrogenation of acetophenone, rhodium catalysts bearing fluorinated N-aryl NHC ligands consistently outperformed their non-fluorinated counterparts. The activity trend followed the order 4-F-C₆H₄ < 2,4-F₂-C₆H₃ < 2,4,5-F₃-C₆H₂ < 2,6-F₂-C₆H₃ < 2,4,6-F₃-C₆H₂, with a clear positive correlation between fluorination degree and catalytic conversion [1]. The ¹³C carbene chemical shift (δ ¹³Ccarbene) and ¹JRh-C coupling constants confirmed that ortho-fluorination withdraws electron density from the carbene center, increasing electrophilicity and enhancing catalytic turnover. While this study did not directly include the target compound, the mechanistic paradigm applies directly: a 2-fluorobenzyl-substituted NHC derived from 1,3-bis(2-fluorobenzyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium chloride is predicted to exhibit higher catalytic activity than its non-fluorinated benzyl analog based on this established structure–activity relationship.

Asymmetric catalysis NHC ligand electronics Rhodium hydrogenation

Stereochemical Purity and Chiral Scaffold Integrity Confirmed by Vendor QC Data

Bidepharm provides batch-specific quality control data for 1,3-bis(2-fluorobenzyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium chloride, including HPLC and NMR analyses that verify ≥97% chemical purity and confirm retention of the (4S,5S) configuration . In contrast, generic 4,5-diphenylimidazolium salts from budget suppliers are frequently offered as racemic mixtures or unspecified diastereomers, with chiral purity either unreported or below 95% ee . For asymmetric catalysis applications, the use of enantiopure imidazolium precursors is non-negotiable; a 5% diastereomeric impurity can reduce enantioselectivity in downstream chiral NHC-metal complexes by 10–20% ee in benchmark reactions.

Chiral purity Enantiomeric excess Quality control

19F NMR Spectroscopic Handle for Reaction Monitoring and Quantification

The ortho-fluorine atoms in 1,3-bis(2-fluorobenzyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium chloride serve as intrinsic ¹⁹F NMR probes, enabling direct, non-invasive monitoring of the imidazolium salt and its derived metal complexes in reaction mixtures [1]. Non-fluorinated analogs (e.g., 1,3-dibenzyl-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium chloride) lack this spectroscopic handle. ¹⁹F NMR offers a wide chemical shift range (~300 ppm) and 100% natural abundance of ¹⁹F, providing superior sensitivity for kinetic studies and quantification of catalyst resting states compared to ¹H NMR in complex reaction media [2].

19F NMR Reaction monitoring Mechanistic studies

Optimal Use Cases for 1,3-Bis(2-fluorobenzyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium Chloride in Scientific and Industrial Settings


Generation of Chiral NHC-Rhodium(I) Complexes for Enantioselective Transfer Hydrogenation

Deprotonation of 1,3-bis(2-fluorobenzyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium chloride with a suitable base (e.g., KOtBu) in the presence of [Rh(cod)Cl]₂ yields a chiral, fluorinated NHC–Rh(I) catalyst. Based on the established fluorination–activity correlation [1], this catalyst is expected to deliver higher turnover frequencies in asymmetric transfer hydrogenation of prochiral ketones compared to Rh complexes derived from non-fluorinated imidazolium precursors. The ¹⁹F NMR handle further allows real-time tracking of catalyst formation and stability under reaction conditions.

Chiral Ionic Liquid for Asymmetric Phase-Transfer Catalysis

The compound can be employed directly as a chiral ionic liquid in phase-transfer alkylation or Michael addition reactions, where its (4S,5S) stereochemistry and fluorinated benzyl groups provide a structured chiral environment . Compared to non-fluorinated chiral ionic liquids, the ortho-fluorine atoms enhance anion binding through C–H···F interactions, potentially improving ee in enolate alkylations by 5–15% based on related fluorinated phase-transfer catalyst studies.

Precursor for ¹⁹F-Labeled NHC-Gold(I) Anticancer Complexes

The fluorinated imidazolium core serves as a route to NHC–gold(I) complexes bearing ¹⁹F labels, enabling cellular uptake and distribution studies via ¹⁹F MRI or NMR spectroscopy. The 4,5-diphenyl scaffold enhances lipophilicity and cellular membrane permeability, while the ortho-fluorine provides a non-radioactive, stable isotopic label for in vitro tracking . Non-fluorinated dibenzyl analogs lack this multimodal imaging capability.

Thermally Stable Imidazolium Salt for High-Temperature Organocatalysis

With a melting point exceeding 210 °C, this imidazolium chloride is suitable for organocatalytic reactions requiring prolonged heating (e.g., nucleophilic fluorinations at 80–120 °C) where lower-melting analogs (mp ~100–118 °C) may undergo thermal decomposition or ion-exchange side reactions . The high thermal stability reduces catalyst deactivation and simplifies post-reaction purification.

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